molecular formula C21H20N4OS B12025877 (5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12025877
M. Wt: 376.5 g/mol
InChI Key: HXDSACRPMXTHAP-NBVRZTHBSA-N
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Description

(5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the formation of the triazole ring. The final step involves the introduction of the benzylidene group with a diethylamino substitution. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzylidene group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

(5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazoles: Other compounds in this class share the thiazole-triazole core structure but differ in their substituents.

    Benzylidene Derivatives: Compounds with similar benzylidene groups but different core structures.

    Diethylamino Substituted Compounds: Molecules with diethylamino groups attached to different core structures.

Uniqueness

The uniqueness of (5E)-5-[4-(diethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of structural features The presence of the thiazole-triazole core, along with the benzylidene and diethylamino groups, imparts unique chemical and biological properties

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H20N4OS/c1-3-24(4-2)17-12-10-15(11-13-17)14-18-20(26)25-21(27-18)22-19(23-25)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3/b18-14+

InChI Key

HXDSACRPMXTHAP-NBVRZTHBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

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